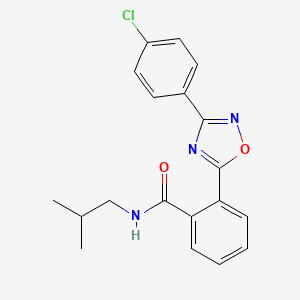
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CLPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and physiological effects:
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been found to have a low toxicity profile and does not exhibit significant side effects in animal studies. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, its low solubility in water may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.
Direcciones Futuras
There are several future directions for research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. One area of interest is the development of new anticancer drugs based on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. Further studies are also needed to understand the mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide and its potential applications in the treatment of other diseases. Additionally, the development of more efficient synthesis methods for 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide may facilitate its use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to produce N-isobutyl-4-chlorobenzamide. This intermediate compound is then reacted with potassium hydroxide and 3-nitropropionic acid to produce the final product, 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.
Aplicaciones Científicas De Investigación
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)15-5-3-4-6-16(15)19-22-17(23-25-19)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUQWBAKTULEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

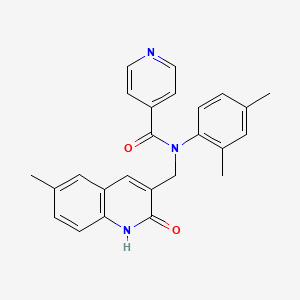
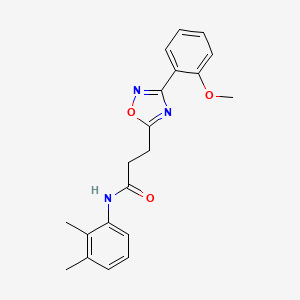

![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

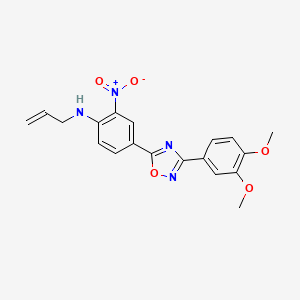
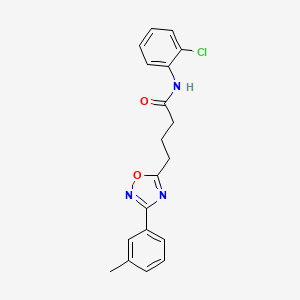
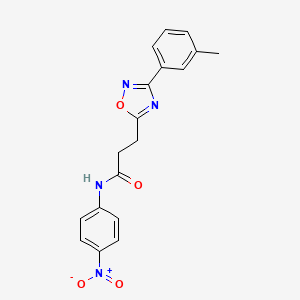

![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)


